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2-METHYL-3-(PIPERIDIN-2-YL)PYRIDINE

nicotinic acetylcholine receptor dopamine release striatal slices

2-Methyl-3-(piperidin-2-yl)pyridine (CAS 2055-12-1), systematically named 3-(1-methylpiperidin-2-yl)pyridine and also known as N-methylanabasine or methylanabasine, is a piperidine-pyridine heterocycle with molecular formula C₁₁H₁₆N₂ and molecular weight 176.26 g·mol⁻¹. It is the N-methylated tertiary-amine derivative of the plant alkaloid anabasine [3-(piperidin-2-yl)pyridine] and belongs to the tobacco minor-alkaloid family alongside nicotine, nornicotine, anabaseine, and anatabine.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 2055-12-1
Cat. No. B013679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHYL-3-(PIPERIDIN-2-YL)PYRIDINE
CAS2055-12-1
Synonyms1-Methyl-anabasine;  3-(1-Methyl-2-piperidinyl)-pyridine;  1-Methyl-2-(3’-pyridyl)piperidine;  1-Methylanabasine;  N’-Methylanabasine;  N’-Methylanabasine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2CCCCN2
InChIInChI=1S/C11H16N2/c1-9-10(5-4-8-12-9)11-6-2-3-7-13-11/h4-5,8,11,13H,2-3,6-7H2,1H3
InChIKeyWHAIHNKQZOMXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(piperidin-2-yl)pyridine (CAS 2055-12-1) – Compound Identity, Physicochemical Baseline, and Procurement-Relevant Class Context


2-Methyl-3-(piperidin-2-yl)pyridine (CAS 2055-12-1), systematically named 3-(1-methylpiperidin-2-yl)pyridine and also known as N-methylanabasine or methylanabasine, is a piperidine-pyridine heterocycle with molecular formula C₁₁H₁₆N₂ and molecular weight 176.26 g·mol⁻¹ . It is the N-methylated tertiary-amine derivative of the plant alkaloid anabasine [3-(piperidin-2-yl)pyridine] and belongs to the tobacco minor-alkaloid family alongside nicotine, nornicotine, anabaseine, and anatabine [1]. The compound is a racemic mixture (the (S)-(−)-enantiomer carries CAS 24380-92-5) and is typically supplied as a yellowish oil with a predicted pKa of ~8.76, a boiling point of ~268 °C, and solubility in chloroform and methanol . Its dual nitrogen centres—pyridine and tertiary piperidine—confer distinct basicity, hydrogen-bonding capacity, and metal-coordination behaviour relative to its secondary-amine parent anabasine, making simple in-class substitution unreliable without quantitative comparative data [2].

Why N-Methylanabasine (CAS 2055-12-1) Cannot Be Generically Substituted by Anabasine or Other Tobacco Alkaloids – Key Differentiation Dimensions


Although N-methylanabasine shares the 3-(piperidin-2-yl)pyridine scaffold with its des-methyl parent anabasine, the N-methylation of the piperidine ring fundamentally alters at least four properties that preclude generic interchange: (i) the tertiary amine lowers the pKa by ~0.2–0.3 units relative to anabasine (pKa ~8.76 vs. ~8.98, predicted), shifting the ionised/unionised ratio at physiological pH and consequently modifying urinary excretion and membrane permeability [1]; (ii) the methyl group introduces steric and electronic changes that differentially affect nicotinic acetylcholine receptor (nAChR) agonist potency, as demonstrated by EC₅₀ values for striatal dopamine release [2]; (iii) N-methylation converts the compound from a secondary to a tertiary amine, altering its susceptibility to N-demethylation by CYP450 enzymes and its profile as a CYP2A6 inhibitor [3]; and (iv) the tertiary piperidine nitrogen cannot serve as a hydrogen-bond donor, changing its metal-coordination mode compared with anabasine—N-methylanabasine coordinates exclusively through the pyridine nitrogen as a monodentate ligand, whereas anabasine can act as a bidentate donor [4]. These multi-dimensional differences mean that substitution without confirmatory comparative data risks divergent pharmacological, metabolic, and physicochemical behaviour.

Quantitative Differentiation Evidence for N-Methylanabasine (CAS 2055-12-1) Relative to Closest Analogs – Head-to-Head and Cross-Study Comparisons


Dopamine Release Potency: N-Methylanabasine vs. Anabasine, Nicotine, and Nornicotine in Rat Striatal Slices

In a direct head-to-head comparison using superfused rat striatal slices preloaded with [³H]dopamine, S(−)-N-methylanabasine evoked dopamine release with an EC₅₀ of 16.3 ± 4.7 µM. This was equipotent with its des-methyl parent S(−)-anabasine (EC₅₀ = 19.3 ± 3.2 µM; overlapping 95% confidence intervals) but approximately 5.4-fold less potent than S(−)-nicotine (EC₅₀ = 3.0 ± 2.2 µM) and 2.4-fold less potent than (±)-nornicotine (EC₅₀ = 6.7 ± 2.1 µM) [1]. The rank order of potency was: nicotine > nornicotine > anabaseine ≈ N-methylanabasine ≈ anabasine. Critically, N-methylanabasine and anabasine were statistically indistinguishable in this assay, indicating that N-methylation of the piperidine ring does not alter functional potency at nAChRs mediating striatal dopamine release—a finding that directly informs compound selection when potency-equivalent anabasine analogs are required for neuropharmacology studies.

nicotinic acetylcholine receptor dopamine release striatal slices functional agonism EC₅₀

CYP2A6 Inhibition Potency: N-Methylanabasine Is a >3.7-Fold Weaker Inhibitor Than Anabasine

In a cross-study comparison using human cDNA-expressed CYP2A6 and coumarin 7-hydroxylation as the probe reaction, S(−)-N-methylanabasine exhibited a Ki value for CYP2A6 inhibition in the range of 20 µM to >300 µM, placing it among the weakest inhibitors in the tobacco alkaloid series [1]. In contrast, S(−)-anabasine inhibited CYP2A6 with a Ki of 5.4 µM, making it at least 3.7-fold more potent than the lower-bound estimate for N-methylanabasine. S(−)-nicotine (Ki = 4.4 µM) and S(−)-anatabine (Ki = 3.8 µM) were even more potent, while β-nicotyrine was the most potent inhibitor (Ki = 0.37 µM). Importantly, N-methylanabasine was not a mechanism-based (irreversible) inhibitor, unlike nicotine and β-nicotyrine [1]. This reduced CYP2A6 inhibitory potential is directly relevant to experimental designs where minimising CYP450-mediated drug–drug interactions or nicotine metabolism interference is desired.

CYP2A6 nicotine metabolism enzyme inhibition drug interaction Ki

Urinary Excretion and Ionisation State: Tertiary Amine N-Methylanabasine vs. Secondary Amine Anabasine

In a controlled human pharmacokinetic study, Beckett et al. (1972) demonstrated that after oral administration, more of the secondary amines nornicotine and anabasine were excreted unchanged in urine than their corresponding tertiary amines nicotine and N-methylanabasine [1]. This difference is attributed to the lower pKa of tertiary amines: N-methylanabasine has a predicted pKa of ~8.76 (ChemicalBook) to ~8.44 (ChemAxon), compared with ~8.98 for anabasine . At urinary pH (typically 5.5–7.0), a larger fraction of the tertiary amine N-methylanabasine exists in the unionised, lipid-soluble form that undergoes tubular reabsorption, reducing urinary excretion of unchanged drug. This pH-dependent excretion profile is a class-level inference for piperidine alkaloids: tertiary amines consistently show lower fractional urinary excretion of parent compound than their secondary-amine analogs [1].

pKa urinary excretion lipid solubility pH-dependent reabsorption physicochemical profiling

Metabolic Stability of the Demethylation Product: N-Methylanabasine vs. Nicotine in Plant Cell Culture

Bartholomeusz et al. (2005) compared the metabolic fate of (R,S)-N-methylanabasine and (R,S)-N-methylanatabine in Nicotiana plumbaginifolia cell suspension cultures. Both substrates were effectively N-demethylated to yield anabasine and anatabine, respectively, which accumulated in the medium. However, the kinetics of N-methylanabasine metabolism differed significantly from those of nicotine: unlike nicotine, which undergoes further degradation following initial demethylation, "no further degradation of the initial demethylation product occurs" for N-methylanabasine—anabasine accumulates stably without subsequent metabolic loss [1]. Additionally, "(R,S)-N-methylanabasine does not diminish (S)-nicotine demethylation, indicating a lack of competition" for the demethylase enzyme [1]. This metabolic inertness of the demethylation product is a distinguishing feature not shared by nicotine or N-methylanatabine.

N-demethylation metabolic stability alkaloid accumulation Nicotiana plumbaginifolia biotransformation

Metal Coordination Mode: N-Methylanabasine as a Monodentate Pyridine-N Donor vs. Potential Bidentate Anabasine

Warżajtis et al. (2011) reported the first crystal structure of a metal complex containing an anabasine derivative as a ligand. N-Methylanabasine reacts with ZnBr₂ or ZnCl₂ to form tetrahedral complexes of formula [(C₁₁H₁₆N₂)₂ZnX₂], in which two N-methylanabasine units coordinate to Zn²⁺ exclusively through the pyridine nitrogen atom, acting as monodentate ligands [1]. The tertiary piperidine nitrogen does not participate in coordination, consistent with its inability to serve as a hydrogen-bond donor and its greater steric hindrance. This contrasts with the secondary-amine parent anabasine, which has the potential to act as a bidentate N,N′-donor via both pyridine and piperidine nitrogens. The IR data confirmed the coordination mode: the ν(C=C) band at 1575 cm⁻¹ in free N-methylanabasine shifted to higher frequencies upon complexation, while piperidine-ring vibrations remained largely unperturbed [1].

coordination chemistry zinc complexes X-ray crystallography monodentate ligand metallodrug design

Target Application Scenarios for N-Methylanabasine (CAS 2055-12-1) Based on Verified Quantitative Differentiation Evidence


Neuroscience Research: nAChR-Mediated Dopamine Release Studies Requiring a Potency-Matched Tertiary-Amine Anabasine Analog

In experimental paradigms measuring nicotinic receptor-evoked [³H]dopamine release from striatal slices, N-methylanabasine provides an EC₅₀ (16.3 µM) statistically equivalent to that of anabasine (19.3 µM) [1]. Researchers can select N-methylanabasine when the tertiary-amine structure is desired—for instance, to eliminate hydrogen-bond donor capacity at the piperidine nitrogen or to modulate logD—without sacrificing functional potency at ganglionic-type nAChRs.

ADME-Tox and Drug–Drug Interaction Profiling: Minimising CYP2A6 Interference in Nicotine Metabolism Studies

N-Methylanabasine is among the weakest CYP2A6 inhibitors in the tobacco alkaloid series (Ki range 20 to >300 µM), at least 3.7-fold less potent than anabasine (Ki = 5.4 µM) and substantially weaker than nicotine (Ki = 4.4 µM) [2]. It also lacks mechanism-based (irreversible) CYP2A6 inactivation. These properties make N-methylanabasine the preferred alkaloid probe when the experimental objective requires minimising confounding effects on nicotine’s primary metabolic pathway.

Alkaloid Biotransformation and Metabolic Engineering: Stable Demethylation Product for Mass-Balance Studies

Unlike nicotine, whose N-demethylation product nornicotine undergoes further degradation, N-methylanabasine is demethylated to anabasine, which accumulates stably in the medium without subsequent metabolic loss [3]. This metabolic 'dead-end' characteristic, combined with the lack of competition with nicotine demethylation, makes N-methylanabasine an advantageous substrate for plant cell culture biotransformation studies, stable-isotope tracer experiments, and metabolic flux analyses in Nicotiana systems.

Coordination Chemistry and Metallodrug Design: Structurally Characterised Monodentate Pyridine-N Donor Scaffold

N-Methylanabasine forms well-defined tetrahedral Zn(II) complexes of formula [(MeAb)₂ZnX₂] (X = Cl, Br) in which it acts exclusively as a monodentate pyridine-N donor, as confirmed by single-crystal X-ray diffraction [4]. This is the first—and to date only—crystal structure of a metal complex with an anabasine-derivative ligand. The predictable monodentate coordination mode, distinct from the potential bidentate behaviour of anabasine, enables structure-based design of zinc complexes for catalytic, materials, or biological applications.

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